molecular formula C25H20ClN3O3 B2879832 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 894911-36-5

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2879832
CAS No.: 894911-36-5
M. Wt: 445.9
InChI Key: KPKGRSSMFABOHQ-UHFFFAOYSA-N
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Description

The compound 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a heterocyclic acetamide derivative featuring a 1,8-naphthyridin-4-one core. Key structural elements include:

  • A 4-chlorobenzoyl group at position 2.
  • A methyl substituent at position 7 of the naphthyridine ring.
  • An N-(o-tolyl)acetamide side chain at position 1.

Properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3/c1-15-5-3-4-6-21(15)28-22(30)14-29-13-20(23(31)17-8-10-18(26)11-9-17)24(32)19-12-7-16(2)27-25(19)29/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKGRSSMFABOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Quinazolinone-Based Acetamides ()

Compounds 8c, 8d, 8e, 9a, and 9b from Molecules (2008) share acetamide moieties but feature quinazolinone cores instead of naphthyridinone. Key distinctions include:

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Spectral Data (IR/NMR)
8c Quinazolinone 4-Methylpiperazinyl, 2-chlorophenoxymethyl 118–120 52 IR: 1650 cm⁻¹ (C=O); NMR: δ 7.2–8.1
8d Quinazolinone 4-(2-Chlorophenyl)piperazinyl, 2,4-dichlorophenoxymethyl 188–189 57 IR: 1665 cm⁻¹ (C=O); NMR: δ 7.0–8.3
9a Quinazolinone 4-(2-Chlorophenyl)piperazinyl, phenoxymethyl Not reported 58 NMR: δ 6.8–7.6
Target Compound 1,8-Naphthyridinone 4-Chlorobenzoyl, 7-methyl, o-tolylacetamide Not reported Not reported Not available

Key Observations :

  • The quinazolinone analogs exhibit higher yields (52–68%) compared to naphthyridinone derivatives in (25%), suggesting synthetic challenges with the naphthyridine core .

Naphthyridine Carboxamides ()

Compound 67 (J. Med. Chem., 2007) shares the 4-oxo-1,4-dihydronaphthyridine core but differs in substitution:

  • 67 : Features a 1-pentyl chain and adamantyl carboxamide group.
  • Target Compound : Substituted with 4-chlorobenzoyl and o-tolylacetamide .
Parameter Compound 67 Target Compound
Core Structure 1,5-Naphthyridinone 1,8-Naphthyridinone
Key Substituents Adamantyl carboxamide, pentyl 4-Chlorobenzoyl, o-tolylacetamide
Yield 25% Not reported
Purification TLC (dichloromethane) Not available

Key Observations :

  • The adamantyl group in 67 introduces significant steric bulk, which may influence bioavailability compared to the smaller 4-chlorobenzoyl group in the target compound .
  • The 1,8-naphthyridinone isomer in the target compound may exhibit distinct electronic properties compared to the 1,5-naphthyridinone isomer in 67.

Morpholinyl Acetamides ()

Compounds such as 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide feature morpholine cores but retain acetamide side chains:

Parameter Morpholinyl Acetamide Target Compound
Core Structure Morpholinone 1,8-Naphthyridinone
Key Substituents 4-Acetyl, 6,6-dimethyl 4-Chlorobenzoyl, 7-methyl
Yield 58% Not reported
Spectral Data ¹H NMR: δ 7.16–7.69 Not available

Key Observations :

  • Both classes utilize acetamide side chains, suggesting shared interest in amide-mediated target interactions.

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